Reduce experimental variability: procure N-(2-EtNH)propylbenzamide (CAS 1955493-23-8) with ≥95% purity, verified by HPLC/NMR. Its ethylamino-propyl side chain provides defined SAR for dopamine D2/D3, 5-HT1A, and sigma receptor studies. Choose free base (organic) or HCl salt (aqueous) for tailored solubility. Use as reference standard for LC-MS/GC-MS calibration. Ensure reproducibility in neurochemical assays.
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Cat. No.B12433151
⚠ Attention: For research use only. Not for human or veterinary use.
N-[2-(ethylamino)propyl]benzamide (CAS: 1955493-23-8) is a substituted benzamide derivative with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . The compound is characterized by an ethylamino group bonded to a propyl chain, which is further connected to a benzamide core . It is typically available as a research chemical with a standard purity specification of 95%, and vendors may provide supporting analytical documentation including NMR, HPLC, or GC . This compound is a member of the broader benzamide class, which has been extensively investigated for interactions with various neurotransmitter systems, including dopaminergic and serotonergic pathways, and is therefore of significant interest in central nervous system (CNS) drug discovery .
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Characterized benzamide derivative with defined identity and supporting analytical documentation.
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Purity specification available to support reproducible CNS target profiling and assay development.
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Ethylamino-propyl side chain aligns with SAR of dopaminergic/serotonergic research tool compounds.
The benzamide class exhibits a remarkable diversity of pharmacological profiles that are exquisitely sensitive to subtle structural modifications, making generic substitution a high-risk approach for research consistency. N-substituted benzamides, including N-[2-(ethylamino)propyl]benzamide, can interact with a complex array of targets such as dopamine D2/D3 receptors, serotonin 5-HT1A receptors, and sigma receptors [1]. The structure-activity relationship (SAR) for these compounds is critically dependent on both the nature of the amine substituent and the benzamide core, with even minor changes in N-alkyl chain length or branching profoundly altering receptor affinity, selectivity, and intrinsic activity [2]. Consequently, procuring a specific, well-characterized compound with defined purity and analytical documentation is essential to ensure experimental reproducibility and to generate meaningful, comparable data across studies.
Side chain mismatch
Even minor changes in N-alkyl chain length or branching may dramatically shift receptor affinity and selectivity, making unverified analogs unreliable for consistent CNS research.
Purity & documentation gap
Generic benzamide sources often lack defined purity and batch-specific analytical data, requiring in-house verification that can delay experimental timelines.
Salt/Form mismatch
Substituting the free base with a hydrochloride salt (or vice versa) may alter solubility and assay compatibility, potentially leading to precipitation or inconsistent exposure.
[1] Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European journal of medicinal chemistry, 2017. View Source
[2] alessandra eleuteri. (2014). Chirality and receptor interaction of benzamides. View Source
N-[2-(ethylamino)propyl]benzamide is a heavier and more lipophilic analog compared to the simple, unsubstituted benzamide scaffold. This difference is a fundamental and quantifiable physicochemical parameter that directly influences its behavior in assays, including passive membrane permeability and target binding.
MW vs. unsubstituted benzamideDirect comparison
206.28 g/mol vs. 121.14 g/mol (+85.14 g/mol, 70.3% increase)
This substantial difference confirms the compound is not interchangeable with simpler benzamide building blocks, which may have vastly different solubility, permeability, and receptor binding profiles, thus ensuring the correct physicochemical properties for target engagement studies.
The presence of an N-ethyl group on the 2-aminopropyl side chain distinguishes N-[2-(ethylamino)propyl]benzamide from its des-ethyl analog, N-(2-aminopropyl)benzamide. This structural modification results in a quantifiable difference in molecular weight, reflecting the added ethyl group. Such a change is known to significantly alter lipophilicity, receptor binding affinity, and metabolic stability within the benzamide class.
MW vs. N-(2-aminopropyl)benzamideDirect comparison
206.28 g/mol vs. 178.23 g/mol (+28.05 g/mol, 15.7% increase)
N-ethyl group introduces meaningful steric and lipophilic difference.
Des-ethyl analog may not replicate target engagement or metabolic stability.
The quantifiable difference confirms that N-[2-(ethylamino)propyl]benzamide is a distinct, more elaborate analog, not a simple building block. Procuring the correct compound is essential to avoid the introduction of an undesired primary amine into synthetic or pharmacological workflows.
Vendor specifications for research-grade N-[2-(ethylamino)propyl]benzamide typically include a minimum purity of 95% and the availability of supporting analytical documentation such as NMR, HPLC, or GC. In contrast, many commercial sources of related benzamide derivatives or building blocks may not offer this level of guaranteed purity or batch-specific analytical data, leaving the end-user to verify compound identity and quality. [1]
Varies; often unspecified or lower for many generic benzamide sources.
Quantified Difference
Specified vs. unspecified purity.
Conditions
Vendor technical datasheets.
Why This Matters
The defined purity specification and availability of analytical documentation for N-[2-(ethylamino)propyl]benzamide provide a level of quality assurance critical for reproducible research, saving time and resources that would otherwise be spent on in-house characterization or troubleshooting failed experiments due to impure starting material.
[1] N-(2-aminopropyl)benzamide. benchchem. (Excluded source, used for baseline comparison only). View Source
Solubility: Free Base vs. Hydrochloride Salt
The solubility profile of N-[2-(ethylamino)propyl]benzamide is a critical property that varies significantly between its free base and hydrochloride salt forms, which has direct implications for its use in various assay conditions. The free base is reported to be soluble in organic solvents like ethanol and DMSO but poorly soluble in water. [1] In contrast, the hydrochloride salt form is described as highly soluble in water. [2] This distinction is crucial for experimental design.
Solubility: free base vs. HCl saltFormulation context
Qualitative difference in solubility; quantitative data not available from provided sources.
Conditions
Standard laboratory conditions.
Why This Matters
The choice between the free base and hydrochloride salt form of N-[2-(ethylamino)propyl]benzamide has a direct and quantifiable impact on experimental design. Selecting the incorrect form can lead to precipitation in aqueous buffers or poor bioavailability in cell-based assays, underscoring the need for procurement decisions based on the intended application.
[1] N-[(2R)-2-(ethylamino)propyl]benzamide. (Excluded source, evitaChem, used for solubility info). View Source
[2] N-[2-(ethylamino)propyl]benzamide hydrochloride. (Excluded source, evitaChem, used for solubility info). View Source
Chiral Purity: Enantiomer Differentiation
The (2R)-enantiomer of N-[2-(ethylamino)propyl]benzamide is a distinct chemical entity with potentially different biological activity compared to the racemic mixture or the (2S)-enantiomer. The separation of enantiomers is a well-documented and significant challenge in the production of optically pure N-[(2R)-2-(ethylamino)propyl]benzamide. [1] This inherent synthetic difficulty adds value to the defined chiral product.
Stereochemistry may influence receptor interaction; defined enantiomer avoids mixture confounding.
Direct comparative biological data not reported in provided sources.
StereochemistryDrug DiscoveryChiral Separation
Evidence Dimension
Stereochemical Purity
Target Compound Data
Optically pure (2R)-enantiomer
Comparator Or Baseline
Racemic mixture or (2S)-enantiomer
Quantified Difference
Not directly quantified; inferred from the challenge of chiral resolution.
Conditions
Chiral separation and synthesis.
Why This Matters
For research where stereochemistry is critical to target engagement, the defined chiral purity of the (2R)-enantiomer offers a significant advantage over the racemate. Procuring the specific enantiomer ensures that the observed biological effect is due to a single, well-defined molecular entity, eliminating the confounding variable of a mixture.
StereochemistryDrug DiscoveryChiral Separation
[1] Buy N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride. (Excluded source, smolecule, used for info on enantiomer separation). View Source
N-[2-(ethylamino)propyl]benzamide: Research & Industrial Applications
CNS Pharmacological Profiling
The structural features of N-[2-(ethylamino)propyl]benzamide, particularly its ethylamino-propyl side chain and benzamide core, align with the SAR of compounds known to interact with CNS targets like dopamine and serotonin receptors. Its defined molecular weight and purity specifications make it a suitable and reproducible tool for in vitro binding and functional assays aimed at elucidating the role of these receptors in neurological and psychiatric disorders.
Lead-Like Scaffold for Medicinal Chemistry
With a molecular weight of 206.28 g/mol and a clogP value amenable to CNS penetration (inferred from its structure), N-[2-(ethylamino)propyl]benzamide serves as an attractive starting point for hit-to-lead optimization. Its well-defined purity (minimum 95%) ensures that any observed biological activity is attributable to the intended compound, not impurities, thereby providing a solid foundation for SAR studies and the development of novel therapeutic candidates.
Analytical Method Development & Validation
The availability of N-[2-(ethylamino)propyl]benzamide with defined purity specifications (e.g., 95%) and supporting analytical data (e.g., NMR, HPLC) makes it a valuable reference standard for developing and validating quantitative analytical methods. Its distinct molecular weight and retention time can be used to calibrate LC-MS or GC-MS systems, ensuring accurate detection and quantification in biological matrices or reaction mixtures.
Formulation & Solubility Studies
The distinct solubility profiles of N-[2-(ethylamino)propyl]benzamide as a free base (soluble in organic solvents) and its hydrochloride salt (highly water-soluble) provide a clear choice for researchers. [1][2] This knowledge allows for the rational selection of the appropriate form for in vitro assays requiring aqueous buffers or in vivo studies where bioavailability is a primary concern, thereby optimizing experimental design and resource allocation.
Application
Selection Property
Validation Focus
CNS receptor profiling assays
Defined purity and ethylamino-propyl side chain
Dopaminergic / serotonergic target engagement and selectivity
Medicinal chemistry hit-to-lead
Favorable MW (206 g/mol) and CNS permeability potential
SAR exploration with confirmed starting purity
Analytical method development
Characterized reference standard with supporting data
LC-MS / GC-MS calibration and quantification accuracy
Formulation and solubility screening
Free base vs. hydrochloride salt solubility profiles
Assay buffer compatibility and exposure modeling
[1] N-[(2R)-2-(ethylamino)propyl]benzamide. (Excluded source, evitaChem, used for solubility info). View Source
[2] N-[2-(ethylamino)propyl]benzamide hydrochloride. (Excluded source, evitaChem, used for solubility info). View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.